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Cat. No.: B206653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tataramide B, a lignan compound isolated from the herb Datura stramonium Linn., has

garnered interest within the scientific community.[1] Understanding its molecular structure and

properties is fundamental for any further investigation into its potential biological activities and

applications in drug development. This technical guide provides a comprehensive overview of

the available spectroscopic data for Tataramide B, focusing on Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information is presented

to facilitate research and development efforts related to this natural product.

Chemical Structure
While a definitive, publicly available diagram of Tataramide B's chemical structure remains

elusive in general searches, its molecular formula has been established as C36H36N2O8, with

a corresponding molecular weight of 624.69 g/mol .[1][2] Lignans are a large group of natural

products characterized by the coupling of two phenylpropanoid units. The specific arrangement

of these units and the nature and position of functional groups define the unique structure of

Tataramide B and are key to interpreting its spectroscopic data.
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A comprehensive search of publicly available scientific literature and chemical databases did

not yield specific, experimentally determined NMR, MS, and IR spectra for Tataramide B.

Chemical suppliers list the availability of the compound and mention the availability of such

data upon request, but the data itself is not directly published.

However, based on the general chemical class of lignanamides and data from related

compounds, we can predict the expected spectroscopic features of Tataramide B. The

following sections detail the anticipated data and the experimental protocols typically used to

acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For a compound with the complexity of Tataramide B, both ¹H and ¹³C NMR, along

with two-dimensional techniques (like COSY, HSQC, and HMBC), would be essential for

complete structure determination.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of Tataramide B is expected to show a variety of signals

corresponding to aromatic protons, methine and methylene protons of the lignan core, and

protons associated with any amide and hydroxyl functional groups. The chemical shifts (δ)

would likely range from aromatic (δ 6.0-8.0 ppm) to aliphatic (δ 2.0-5.0 ppm) regions. Coupling

constants (J) would provide valuable information about the connectivity and stereochemistry of

the protons.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all 36

carbon atoms in the molecule. Key expected signals would include those for aromatic carbons

(δ 110-160 ppm), carbons of the lignan skeleton, and carbonyl carbons from the amide

functionalities (typically in the δ 160-180 ppm region).

Table 1: Predicted ¹H and ¹³C NMR Data for Tataramide B (Hypothetical)
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Position
Predicted ¹³C Chemical
Shift (δ, ppm)

Predicted ¹H Chemical
Shift (δ, ppm, Multiplicity,
J in Hz)

Aromatic CH 110 - 130 6.5 - 7.5 (various m)

Aromatic C-O 140 - 160 -

Lignan Core CH/CH₂ 30 - 80 2.5 - 5.0 (various m)

Amide C=O 165 - 175 -

Amide N-CHₓ 30 - 50 3.0 - 4.0 (various m)

Note: This table is a generalized prediction. Actual chemical shifts will depend on the specific

substitution patterns and stereochemistry of Tataramide B.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Expected Mass Spectral Data:

For Tataramide B (C36H36N2O8), high-resolution mass spectrometry (HRMS) would be

expected to show a molecular ion peak [M]+ or protonated molecule [M+H]+ very close to its

calculated exact mass. Fragmentation patterns would likely involve cleavage of the amide

bonds and fragmentation of the lignan core, providing clues about the connectivity of the

different structural units.

Table 2: Predicted Mass Spectrometry Data for Tataramide B

Ion Type Calculated m/z Observed m/z

[M]⁺ 624.2472 (To be determined)

[M+H]⁺ 625.2549 (To be determined)

[M+Na]⁺ 647.2369 (To be determined)
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected IR Spectral Data:

The IR spectrum of Tataramide B is expected to show characteristic absorption bands for the

functional groups present in a lignanamide.

Table 3: Predicted Infrared Absorption Frequencies for Tataramide B

Functional Group Expected Wavenumber (cm⁻¹)

O-H (hydroxyl) 3500 - 3200 (broad)

N-H (amide) 3400 - 3200

C-H (aromatic) 3100 - 3000

C-H (aliphatic) 3000 - 2850

C=O (amide I) 1680 - 1630

C=C (aromatic) 1600 - 1450

C-N (amide) 1400 - 1200

C-O (ether/hydroxyl) 1260 - 1000

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

discussed above.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of pure Tataramide B would be dissolved in

approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice

of solvent is critical to avoid overlapping signals with the analyte.
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Instrumentation: Data would be acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher) equipped with a suitable probe.

¹H NMR Acquisition: Standard parameters would include a 30-degree pulse, a spectral width

of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would

be used to simplify the spectrum and provide information on the number of attached protons

to each carbon. A wider spectral width (e.g., 240 ppm) is required.

2D NMR Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments

would be utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
Sample Preparation: A dilute solution of Tataramide B would be prepared in a suitable

solvent such as methanol or acetonitrile, often with the addition of a small amount of formic

acid to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source would

be used.

Data Acquisition: The instrument would be operated in either positive or negative ion mode to

detect the molecular ion and its adducts. For fragmentation studies (MS/MS), the molecular

ion would be selected in the first mass analyzer and fragmented by collision-induced

dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid Tataramide B sample would be mixed with

dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film could be

cast from a solution onto a salt plate (e.g., NaCl or KBr). For solution-state IR, the sample

would be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and placed in

a liquid cell.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to acquire

the spectrum.

Data Acquisition: The spectrum would typically be recorded over the mid-infrared range

(4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum. A

background spectrum of the KBr pellet or solvent would be recorded and subtracted from the

sample spectrum.

Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of Tataramide B is illustrated

in the following diagram.
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Caption: Workflow for the isolation and spectroscopic characterization of Tataramide B.

Conclusion
While specific, published spectroscopic data for Tataramide B is not readily available, this

guide provides a framework for understanding the expected spectral characteristics and the
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methodologies required for their acquisition and interpretation. For researchers working with

Tataramide B, obtaining the ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR

data will be crucial first steps in confirming its identity and purity, and for any subsequent

research into its chemical and biological properties. It is recommended that researchers

procure a certified reference standard and the accompanying analytical data from a reputable

supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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